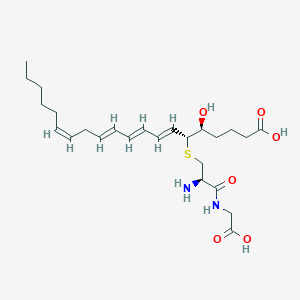

11-trans Leukotriene D4

Descripción general

Descripción

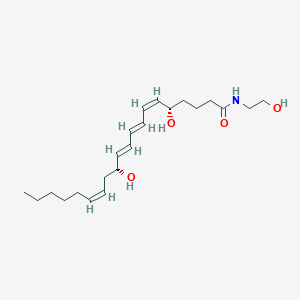

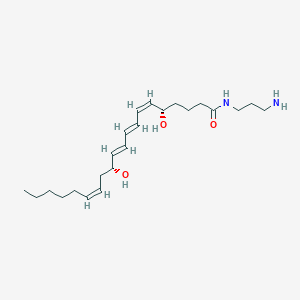

11-trans Leucotrieno D4 es un isómero de enlace doble C-11 del Leucotrieno D4. Se forma cuando el Leucotrieno D4 sufre una isomerización lenta dependiente de la temperatura durante el almacenamiento. Este compuesto conserva alrededor del 10-25% de la potencia del Leucotrieno D4 para la contracción del íleon, la tráquea y el parénquima de la cobaya .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El 11-trans Leucotrieno D4 se sintetiza mediante la isomerización del Leucotrieno D4. Este proceso es dependiente de la temperatura y ocurre lentamente con el tiempo durante el almacenamiento .

Métodos de producción industrial: La producción industrial del 11-trans Leucotrieno D4 implica el almacenamiento controlado del Leucotrieno D4 bajo condiciones de temperatura específicas para promover el proceso de isomerización. El compuesto se purifica luego para lograr los niveles de potencia y pureza deseados .

Análisis De Reacciones Químicas

Tipos de reacciones: El 11-trans Leucotrieno D4 sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la molécula.

Reactivos y condiciones comunes:

Agentes oxidantes: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Agentes reductores: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Reactivos de sustitución: Los halógenos y otros electrófilos se utilizan comúnmente en reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

El 11-trans Leucotrieno D4 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de referencia en el estudio de los isómeros de leucotrienos y sus propiedades químicas.

Biología: Se investiga su papel en los procesos biológicos, como la inflamación y la respuesta inmunitaria.

Medicina: Se estudia su potencial aplicación terapéutica en el tratamiento de afecciones como el asma y la rinitis alérgica.

Industria: Se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos que se dirigen a las vías de los leucotrienos

Mecanismo De Acción

El 11-trans Leucotrieno D4 ejerce sus efectos al unirse a receptores específicos de leucotrienos, como CysLT1 y CysLT2. Esta unión desencadena una cascada de vías de señalización intracelular, incluida la activación de quinasas de proteína activadas por mitógeno (MAPK), fosfatidilinositol 3-cinasa/proteína cinasa B (PI3K/Akt) y factor nuclear-kappa B (NF-κB). Estas vías conducen a la liberación de citoquinas inflamatorias, quimiocinas e histamina, lo que resulta en vasodilatación, aumento de la permeabilidad vascular y migración de células inmunitarias a los sitios de inflamación .

Compuestos similares:

Leucotrieno D4: El compuesto principal, más potente en sus efectos biológicos.

Leucotrieno C4: Otro leucotrieno cisteinilo con funciones biológicas similares.

Leucotrieno E4: Un metabolito del Leucotrieno D4 con actividades biológicas distintas .

Singularidad: El 11-trans Leucotrieno D4 es único debido a su potencia reducida en comparación con el Leucotrieno D4, lo que lo convierte en una herramienta valiosa para estudiar las relaciones estructura-actividad de los leucotrienos. Su formación a través de la isomerización también proporciona información sobre la estabilidad y las condiciones de almacenamiento de los compuestos de leucotrienos .

Comparación Con Compuestos Similares

Leukotriene D4: The parent compound, more potent in its biological effects.

Leukotriene C4: Another cysteinyl leukotriene with similar biological functions.

Leukotriene E4: A metabolite of Leukotriene D4 with distinct biological activities .

Uniqueness: 11-trans Leukotriene D4 is unique due to its reduced potency compared to Leukotriene D4, making it a valuable tool for studying the structure-activity relationships of leukotrienes. Its formation through isomerization also provides insights into the stability and storage conditions of leukotriene compounds .

Propiedades

IUPAC Name |

(5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9+,12-11+,16-13+/t20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEESKJGWJFYOOK-KJGJJCHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)